(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid
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Overview
Description
(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is the palladium catalyst used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid acts as a formally nucleophilic organic group, which is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, is a key biochemical pathway. This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects of this reaction include the formation of new linear poly (phenylpyridyl) chains and many highly significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .
Pharmacokinetics
The compound’s stability and reactivity in suzuki–miyaura coupling reactions suggest it may have favorable bioavailability .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various organic compounds, including new linear poly (phenylpyridyl) chains , and many highly significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a palladium catalyst . The compound is generally stable and environmentally benign, making it suitable for use in a variety of conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid typically involves the reaction of 3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and is heated to facilitate the coupling reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry
In chemistry, (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules .
Biology and Medicine
In biological and medicinal research, this compound is used to create molecules that can act as inhibitors or modulators of biological pathways. It is particularly useful in the development of new drugs and therapeutic agents .
Industry
Industrially, this compound is employed in the synthesis of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Another boronic acid used in similar cross-coupling reactions.
Phenylboronic acid: Commonly used in Suzuki-Miyaura reactions but lacks the hydroxyl and pyridine functionalities.
Uniqueness
(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is unique due to its hydroxyl group, which can participate in additional hydrogen bonding interactions, and its pyridine ring, which can coordinate with metal catalysts to enhance reaction efficiency .
Properties
IUPAC Name |
[5-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-8(2,11)6-3-7(9(12)13)5-10-4-6/h3-5,11-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDBBBJVJPPVCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(C)(C)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717196 |
Source
|
Record name | [5-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-56-8 |
Source
|
Record name | B-[5-(1-Hydroxy-1-methylethyl)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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